Perilloxin

概要

説明

Perilloxin is an organic compound that belongs to the class of natural products. It is typically extracted from the leaves of the Perilla frutescens plant . This compound is characterized by multiple chemical functional groups, including a benzoxepin moiety. It appears as a colorless or pale yellow liquid and is stable at room temperature. It is insoluble in water but soluble in organic solvents such as alcohol and ether . Research suggests that this compound may have potential therapeutic effects on heart diseases, cancer, and neurodegenerative diseases .

準備方法

Perilloxin is primarily obtained through the extraction of Perilla frutescens leaves. The extraction process typically involves the use of organic solvents like ethanol to extract the active components from the leaves . The resulting extract can be further purified through distillation and crystallization processes . Industrial production methods for this compound are not extensively documented, but the extraction and purification processes are crucial for obtaining high-purity this compound for research and potential therapeutic applications .

化学反応の分析

Perilloxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The major products formed from oxidation include carboxylic acids and ketones.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

科学的研究の応用

Biological Activities

Research has highlighted several key biological activities of Perilloxin:

- Neuroprotection : this compound has shown promise in protecting neurons from oxidative stress and cell death, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Studies suggest that it may act as a neuroprotective agent, although further in vivo research is necessary to confirm these effects .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the production of inflammatory mediators, including nitric oxide and pro-inflammatory cytokines. This property suggests potential therapeutic benefits for treating inflammatory diseases .

- Anticancer Properties : this compound has been investigated for its anticancer effects across various cancer types. It exhibits inhibitory activity against cancer cell proliferation, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

- Neuroprotection Studies : In vitro studies have shown that this compound reduces oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential application in neurodegenerative disease therapies.

- Anti-inflammatory Research : Clinical trials have indicated that this compound can significantly reduce inflammatory markers in patients with chronic inflammatory conditions. These findings support its use in developing anti-inflammatory treatments .

- Cancer Research : Preclinical studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancers. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression .

作用機序

Perilloxin exerts its effects primarily through the inhibition of cyclooxygenase-1, an enzyme involved in the inflammatory response . By inhibiting this enzyme, this compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound induces apoptosis in cancer cells by activating specific molecular pathways that lead to programmed cell death. The exact molecular targets and pathways involved in these processes are still under investigation, but the inhibition of cyclooxygenase-1 is a key mechanism of action .

類似化合物との比較

Perilloxin can be compared with other similar compounds, such as:

Perillartine: A monoterpene volatile oil obtained from Perilla frutescens, known for its sweetening properties.

Perillaldehyde: The major constituent of the volatile oil of Perilla frutescens, used as a flavoring agent and in perfumery.

Dehydrothis compound: A derivative of this compound, also found in Perilla frutescens, with similar cyclooxygenase inhibitory activities.

This compound is unique due to its specific benzoxepin structure and its potent inhibitory activity against cyclooxygenase-1, which distinguishes it from other related compounds .

生物活性

Perilloxin, a compound derived from Perilla frutescens , has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound and its constituents.

Overview of this compound

This compound is primarily found in the essential oil of Perilla frutescens , a plant known for its culinary and medicinal uses. The compound is part of a larger group of phytochemicals that exhibit significant pharmacological properties. Research indicates that this compound may contribute to the overall therapeutic potential of perilla extracts.

Key Biological Activities

-

Antioxidant Activity

- This compound exhibits notable antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that extracts containing this compound can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various biological models .

- Table 1 summarizes the antioxidant activity measured through various assays:

-

Anti-inflammatory Effects

- This compound has been shown to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in various models, suggesting its potential in managing inflammatory conditions .

- In animal studies, this compound-rich extracts demonstrated significant inhibition of allergic reactions and inflammation, particularly in models of asthma and skin allergies .

-

Anticancer Properties

- Research indicates that this compound may inhibit the proliferation of cancer cells. For instance, studies have reported its effects on human lung adenocarcinoma cells (A549) and squamous cell carcinoma .

- The mechanism appears to involve the activation of apoptotic pathways and the modulation of cell cycle regulators .

- Neuroprotective Effects

Case Studies

- Case Study on Allergic Rhinitis

- Hepatoprotective Effects

特性

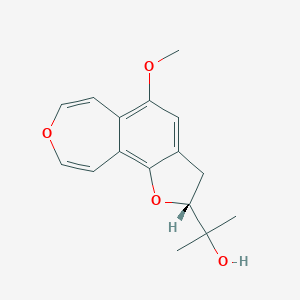

IUPAC Name |

2-[(2R)-5-methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-8,14,17H,9H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTPZHKVANVGAN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for perilloxin's inhibitory activity on cyclooxygenase-1 (COX-1)?

A1: While the provided research abstract [] states that this compound and dehydrothis compound exhibit inhibitory activities against COX-1 with IC50 values of 23.2 μM and 30.4 μM respectively, the exact mechanism of action is not elaborated on. Further research is needed to determine how these compounds interact with COX-1 at a molecular level and affect its downstream signaling pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。